molecular formula C17H14N6 B5872135 1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5872135
M. Wt: 302.33 g/mol
InChI Key: XGPCFBIAAHVEIE-UHFFFAOYSA-N
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Description

1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as PPM1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPM1 belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have been extensively studied for their pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities.

Mechanism of Action

1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. 1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. 1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to exhibit potent antitumor, anti-inflammatory, and antiviral activities. 1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit inflammation by suppressing the production of pro-inflammatory cytokines, and inhibit viral replication by interfering with viral entry and replication.

Advantages and Limitations for Lab Experiments

1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several advantages as a potential therapeutic agent, including its potent pharmacological activity, relatively low toxicity, and favorable pharmacokinetic properties. However, 1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine also has several limitations, including its limited solubility in water and its potential to interact with other drugs and compounds.

Future Directions

Future research on 1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine should focus on further elucidating its mechanism of action and pharmacological properties, as well as exploring its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of novel 1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives with improved pharmacological properties and reduced toxicity could lead to the development of more effective and safer therapeutic agents.

Synthesis Methods

1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized through various methods, including the reaction of 2-aminopyridine with ethyl 2-bromoacetate to form ethyl 2-(2-pyridyl)acetate, which is then reacted with phenylhydrazine to yield the intermediate product, 1-phenyl-3-(2-pyridyl)-1H-pyrazole. The final step involves the reaction of this intermediate with 4-chloro-6-methyl-2-(methylamino)pyrimidine to form 1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Scientific Research Applications

1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Recent studies have shown that 1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits potent antitumor activity against various types of cancer, including breast, lung, and prostate cancer. 1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis.

properties

IUPAC Name

1-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6/c1-2-7-14(8-3-1)23-17-15(11-22-23)16(20-12-21-17)19-10-13-6-4-5-9-18-13/h1-9,11-12H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPCFBIAAHVEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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